molecular formula C10H8BrNS B8782024 4-(Bromomethyl)-2-phenylthiazole

4-(Bromomethyl)-2-phenylthiazole

Cat. No.: B8782024
M. Wt: 254.15 g/mol
InChI Key: QSXTXXYCMUDHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-2-phenylthiazole is a useful research compound. Its molecular formula is C10H8BrNS and its molecular weight is 254.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 4-(bromomethyl)-2-phenylthiazole, have shown promising antimicrobial properties. Research indicates that modifications in the thiazole structure can enhance activity against various pathogens.

  • Mechanism of Action : The compound's structure allows it to interact with bacterial cell membranes and enzymes, disrupting essential functions.
  • Case Studies :
    • A study reported that derivatives of thiazoles exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
    • Molecular docking studies have been conducted to understand the binding interactions of this compound with bacterial targets, providing insights into its potential efficacy as an antimicrobial agent .

Anticancer Potential

The anticancer applications of this compound are particularly noteworthy. Thiazoles are recognized for their ability to inhibit cancer cell proliferation.

  • Cytotoxicity Studies : Research has demonstrated that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the phenyl group can significantly influence the cytotoxicity of these compounds .
  • Specific Findings :
    • A study indicated that certain thiazole derivatives showed remarkable activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), highlighting the potential of this compound in cancer therapy .
    • The compound's ability to induce apoptosis in cancer cells is under investigation, with promising results suggesting it may act through multiple pathways involved in cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives.

  • Modifications : The introduction of different substituents on the thiazole ring and phenyl group can lead to variations in biological activity. For example, electron-donating or withdrawing groups can enhance or diminish activity against specific targets .
CompoundSubstituentBiological Activity
This compoundBromine at position 4Antimicrobial and anticancer
2-Bromo-4-(trifluoromethyl)thiazoleTrifluoromethyl groupEnhanced cytotoxicity
5-Methyl-4-phenylthiazol-2-amineMethyl substitutionImproved selectivity against cancer

Other Therapeutic Applications

Beyond antimicrobial and anticancer properties, thiazoles have been explored for other therapeutic uses.

  • Anticonvulsant Activity : Some thiazole derivatives have demonstrated anticonvulsant properties in preclinical studies, indicating a broader pharmacological profile for compounds like this compound .
  • Inhibitory Effects on Enzymes : Research has suggested that thiazoles may inhibit specific enzymes involved in disease pathways, offering potential as therapeutic agents in conditions like tuberculosis and other infectious diseases .

Properties

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

4-(bromomethyl)-2-phenyl-1,3-thiazole

InChI

InChI=1S/C10H8BrNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

QSXTXXYCMUDHNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromine (177 mg, 1.1 mmol) was added directly into a solution of triphenylphosphine (288 mg, 1.1 mmol) in DCM (2 mL) to give a kind of white precipitate. The temperature was cooled to −6° C. A solution of commercially available (2-phenylthiazol-4-yl)methanol (200 mg, 1.04 mmol) in DCM (1 mL) was added dropwise. The resulting mixture was maintained at −6° C. for 15 min and then warmed to room temperature for 1 h. A white precipitate was formed. The solution was filtered and the white precipitate was washed with DCM. The white precipitate was collected and dissolved in NaHCO3 0.5M After 30 min of stirring, the aqueous layer was extracted with DCM and the organic phase was washed with water, dried over MgSO4, filtered and evaporated to afford 248 mg of 4-(bromomethyl)-2-phenylthiazole (Yield 71%) as a yellow oil.
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
288 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

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